molecular formula C9H5FN2 B1308179 7-fluoro-1H-indole-5-carbonitrile CAS No. 883500-88-7

7-fluoro-1H-indole-5-carbonitrile

Cat. No. B1308179
CAS RN: 883500-88-7
M. Wt: 160.15 g/mol
InChI Key: XPJWXNPTGJIGIL-UHFFFAOYSA-N
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Description

7-fluoro-1H-indole-5-carbonitrile is a chemical compound that has been used as a reactant for the synthesis of various compounds . It has been used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Synthesis of indole derivatives was conducted at room temperature for 5 hours, and the core compound was obtained in 86% yield .


Molecular Structure Analysis

The molecular weight of 7-fluoro-1H-indole-5-carbonitrile is 160.15 . Its IUPAC name is 7-fluoro-1H-indole-5-carbonitrile and its InChI code is 1S/C9H5FN2/c10-8-4-6 (5-11)3-7-1-2-12-9 (7)8/h1-4,12H . The compound is solid in physical form .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .


Physical And Chemical Properties Analysis

7-fluoro-1H-indole-5-carbonitrile is a solid compound . It has a molecular weight of 160.15 . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Research

“7-fluoro-1H-indole-5-carbonitrile” can be used as a reactant in the synthesis of compounds with potential pharmaceutical applications. For example, it may serve as a precursor in the development of novel PPARα/γ dual agonists, which could be used for treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the chemoselective and regioselective preparation of benzoyl indoles . These benzoyl indoles can have various applications, including medicinal chemistry and material science.

Antiviral Research

Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. While specific studies on “7-fluoro-1H-indole-5-carbonitrile” are not mentioned, its structural similarity to other active indole compounds suggests potential utility in this field .

Agrochemicals

As an important intermediate, “7-fluoro-1H-indole-5-carbonitrile” may be used in the synthesis of agrochemicals. Its fluorinated indole core could be beneficial in creating compounds with enhanced biological activity for use in crop protection .

Dye Industry

The compound’s properties make it a candidate for use in dye synthesis. Its solubility and reactivity could be advantageous in creating new dyes with specific characteristics for textiles or other materials .

Multicomponent Reactions

Indoles are often used in multicomponent reactions for synthesizing various heterocyclic compounds. “7-fluoro-1H-indole-5-carbonitrile”, with its unique structure, might contribute to the development of new synthetic methodologies or materials .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

properties

IUPAC Name

7-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWXNPTGJIGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397573
Record name 7-fluoro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1H-indole-5-carbonitrile

CAS RN

883500-88-7
Record name 7-fluoro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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